3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea
3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea
TC-FPR-43 is a potent formyl peptide receptor 2 (FPR2) agonist.
Brand Name:
Vulcanchem
CAS No.:
903895-98-7
VCID:
VC0544746
InChI:
InChI=1S/C20H21ClN4O2/c1-13(2)18-17(23-20(27)22-15-11-9-14(21)10-12-15)19(26)25(24(18)3)16-7-5-4-6-8-16/h4-13H,1-3H3,(H2,22,23,27)
SMILES:
CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula:
C20H21ClN4O2
Molecular Weight:
384.9 g/mol
3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea
CAS No.: 903895-98-7
Inhibitors
VCID: VC0544746
Molecular Formula: C20H21ClN4O2
Molecular Weight: 384.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 903895-98-7 |
---|---|
Product Name | 3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea |
Molecular Formula | C20H21ClN4O2 |
Molecular Weight | 384.9 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-3-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea |
Standard InChI | InChI=1S/C20H21ClN4O2/c1-13(2)18-17(23-20(27)22-15-11-9-14(21)10-12-15)19(26)25(24(18)3)16-7-5-4-6-8-16/h4-13H,1-3H3,(H2,22,23,27) |
Standard InChIKey | CCLSQFCCNKQZLZ-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES | CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Appearance | Solid powder |
Description | TC-FPR-43 is a potent formyl peptide receptor 2 (FPR2) agonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | TCFPR43; TC FPR 43; TC-FPR-43 |
Reference | 1: Eftekhari E, Zafari A, Gholami M. Physical activity, lipid profiles and leptin. J Sports Med Phys Fitness. 2016 Apr;56(4):465-9. Epub 2015 Mar 13. PubMed PMID: 25766051. 2: Takada S, Yoshimura M, Shindo H, Saito K, Koizumi K, Utsumi H, Abe K. New semiquantitative assessment of 123I-FP-CIT by an anatomical standardization method. Ann Nucl Med. 2006 Aug;20(7):477-84. PubMed PMID: 17037280. 3: Roller CM, Schaefer NC, Zhang G, Devadason SG. In vitro validation of 99mTc-HFA-FP delivered via pMDI-spacer. J Aerosol Med. 2006 Fall;19(3):254-60. PubMed PMID: 17034301. 4: Krashutskiĭ VV, Pikurin SM. [Hepatobiliogastroscintigraphy in assessment of the hepatobiliary system in primary cancer of the liver]. Klin Med (Mosk). 2003;81(3):33-6. Russian. PubMed PMID: 12698848. 5: Palagi B, Baroffio R, Picozzi R, Ricci A, Tarolo GL, Arosio M, Zatta G. Radionuclide assessment of right-ventricular involvement in inferior acute myocardial infarction: clinical correlations and in-hospital follow-up. Eur J Nucl Med. 1985;10(5-6):235-40. PubMed PMID: 2985389. |
PubChem Compound | 24776341 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume